molecular formula C10H13NO B1266316 3-Phenylpyrrolidin-3-ol CAS No. 49798-31-4

3-Phenylpyrrolidin-3-ol

Cat. No. B1266316
CAS RN: 49798-31-4
M. Wt: 163.22 g/mol
InChI Key: AFQYBBFSDHKQJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 3-Phenylpyrrolidin-3-ol involves several innovative methods. For example, the double reduction of cyclic sulfonamides has been used to synthesize compounds like (4S-Phenylpyrrolidin-2R-yl)methanol, showcasing the versatility in creating phenylpyrrolidine derivatives through reductive ring-opening of cyclic precursors (Evans, 2007). Additionally, gold(I)-catalyzed cycloisomerization reactions have been employed to synthesize cis-3-acyl-4-alkenylpyrrolidines, highlighting the role of catalytic methods in constructing complex pyrrolidine structures (Yeh et al., 2010).

Molecular Structure Analysis

Spectroscopic methods, including X-ray diffraction and NMR spectroscopy, have been pivotal in analyzing the molecular structure of phenylpyrrolidine derivatives. Studies such as the one conducted on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid provide insights into the compound's electronic structure, hyperconjugative interactions, and molecular geometry, employing computational methods like density functional theory (DFT) for detailed analysis (Devi et al., 2018).

Chemical Reactions and Properties

Phenylpyrrolidine derivatives engage in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, arylation of N-phenylpyrrolidine without a directing group showcases the compound's ability to undergo selective sp3 C-H bond functionalization, a reaction facilitated by ruthenium catalysts (Sezen & Sames, 2005). These reactions underscore the compound's versatility and potential for further functionalization.

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a significant role in the applicability and handling of phenylpyrrolidine derivatives. Studies on compounds like 3-ethyl-3-phenylpyrrolidin-2-one have explored these aspects through chiral HPLC separation and crystal structure analysis, highlighting the impact of stereochemistry on physical properties (Krivoshein et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : 3-Phenylpyrrolidin-3-ol and its derivatives have been synthesized and studied for various applications. For instance, research focused on the preparation of N‐substituted 3‐phenylpyrrolidin‐3‐ols and their derivatives, highlighting their potential in pharmacological studies and chemical synthesis (Casy, Birnbaum, Hall, & Everitt, 1965).
  • Catalytic Arylation : Studies on the arylation of N-phenylpyrrolidine, leading to the direct and selective arylation of sp3 C-H bonds without a directing group, have been conducted. This research contributes to the understanding of chemical reactions and synthesis involving 3-Phenylpyrrolidin-3-ol related compounds (Sezen & Sames, 2005).

Pharmacological Applications

  • RORγt Inverse Agonists : Phenyl (3-Phenylpyrrolidin-3-yl)sulfones, closely related to 3-Phenylpyrrolidin-3-ol, have been discovered as selective, orally active RORγt inverse agonists. These compounds are significant in the development of treatments for conditions like inflammation and autoimmune diseases (Duan et al., 2019).
  • Anticonvulsant Properties : The compound 3-Ethyl-3-phenylpyrrolidin-2-one, a derivative of 3-Phenylpyrrolidin-3-ol, has been studied for its anticonvulsant properties. This research is crucial for understanding the potential medical applications of 3-Phenylpyrrolidin-3-ol derivatives in treating epilepsy and related disorders (Krivoshein, Lindeman, Timofeeva, & Khrustalev, 2017).

Biological and Biochemical Research

  • Receptor Binding Studies : Research has been conducted on the binding affinity of various 3-phenylpyrrolidines at dopamine receptors, which is crucial for understanding their role in neurological functions and potential therapeutic applications (Crider, Andersen, Cruse, Ghosh, & Harpalani, 1992).
  • Metabolites of Flavan-3-ols : Studies on phenyl-γ-valerolactones and phenylvaleric acids, which include 3-Phenylpyrrolidin-3-ol derivatives, have been significant in understanding the metabolism of flavan-3-ols and their impact on human health (Mena et al., 2019).

properties

IUPAC Name

3-phenylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYBBFSDHKQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964411
Record name 3-Phenylpyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrrolidin-3-ol

CAS RN

49798-31-4
Record name 3-Phenyl-3-pyrrolidinol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-3-pyrrolidinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049798314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylpyrrolidin-3-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHENYL-3-PYRROLIDINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Andrés, R Infante, J Nieto - Tetrahedron: Asymmetry, 2010 - Elsevier
The catalytic potency of a series of perhydro-1,3-benzoxazines prepared from (−)-8-aminomenthol was examined in the enantioselective addition of diethylzinc to aldehydes. When (2R,…
Number of citations: 32 www.sciencedirect.com
OV Fedorov, MI Struchkova… - The Journal of Organic …, 2017 - ACS Publications
A method for the synthesis of 3-hydroxy-4,4-difluoropyrrolidines from α,α-difluoro-β-bromoketones is described. The reaction involves methylenation of the carbonyl group with …
Number of citations: 8 pubs.acs.org
R Pedrosa, C Andrés, CD Rosón… - The Journal of Organic …, 2003 - ACS Publications
Reaction conditions determine the stereoselection in the intramolecular keto−ene reaction. The thermolysis of chiral 2-acyl-3-allyl-substituted 1,3-perhydrobenzoxazines derived from (−)…
Number of citations: 27 pubs.acs.org

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